4-Amino-5-(cyclopentyloxy)dihydrofuran-2(3H)-one
Description
Propriétés
Formule moléculaire |
C9H15NO3 |
|---|---|
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
4-amino-5-cyclopentyloxyoxolan-2-one |
InChI |
InChI=1S/C9H15NO3/c10-7-5-8(11)13-9(7)12-6-3-1-2-4-6/h6-7,9H,1-5,10H2 |
Clé InChI |
HHEQYMDNUGHICY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)OC2C(CC(=O)O2)N |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(cyclopentyloxy)dihydrofuran-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of Amino Alcohols: Starting from amino alcohols and cyclopentanone derivatives.
Reaction Conditions: The reactions are usually carried out in the presence of catalysts such as acids or bases, under reflux conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes to maximize yield and purity. This may include:
Continuous Flow Synthesis: For large-scale production.
Purification Techniques: Such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-5-(cyclopentyloxy)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: Leading to the formation of corresponding oxo derivatives.
Reduction: Producing reduced forms of the compound.
Substitution: Where functional groups can be substituted with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: May yield oxo derivatives.
Reduction: Could produce alcohols or amines.
Substitution: Might result in halogenated or other substituted derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry
Antitumor Activity
Recent studies have demonstrated that derivatives of 4-amino-5-(cyclopentyloxy)dihydrofuran-2(3H)-one exhibit significant antitumor properties. For instance, a study synthesized a series of compounds based on a cyclopentyloxy scaffold, revealing that certain derivatives inhibited phosphodiesterase 4B (PDE4B) with IC50 values ranging from 3.98 to 5.65 μM. These compounds also showed inhibition of cyclooxygenase-2 (COX-2), which is crucial for inflammation and cancer progression .
Table 1: Antitumor Activity of Cyclopentyloxy Derivatives
| Compound | PDE4B IC50 (μM) | COX-2 Inhibition |
|---|---|---|
| 4a | 5.62 | Yes |
| 7b | 5.65 | Yes |
| 13 | 3.98 | Yes |
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit key enzymes involved in various biochemical pathways. The molecular docking studies indicated strong interactions with the binding sites of COX-2 and PDE4B, suggesting that modifications to the structure could enhance these inhibitory effects .
Formulation in Cosmetics
The compound's properties have also been explored in cosmetic formulations. Its ability to enhance skin hydration and improve sensory attributes makes it a candidate for topical applications. Experimental designs utilizing response surface methodology have shown that formulations containing this compound can optimize rheological properties, thus improving user experience .
Neuroprotective Applications
Research indicates potential neuroprotective effects of compounds related to 4-amino-5-(cyclopentyloxy)dihydrofuran-2(3H)-one, particularly in conditions like cerebral ischemia and myocardial ischemia. Such applications are being actively investigated for their therapeutic benefits in neurological disorders .
Case Studies and Research Findings
Numerous studies highlight the diverse applications of this compound:
- Synthesis and Characterization : A study detailed the synthesis of several derivatives, assessing their structural properties using NMR spectroscopy and mass spectrometry, confirming the integrity and purity necessary for biological testing .
- In Vivo Studies : Preclinical trials have been conducted to evaluate the efficacy of these compounds in vivo, showcasing promising results in tumor models where significant tumor reduction was observed compared to control groups.
Mécanisme D'action
The mechanism of action of 4-Amino-5-(cyclopentyloxy)dihydrofuran-2(3H)-one would involve its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Pathways Involved: Could include metabolic pathways, signal transduction pathways, etc.
Comparaison Avec Des Composés Similaires
Structural Analogues and Substituent Effects
Key structural analogs and their differentiating features are summarized below:
Key Observations:
- Amino vs.
- Cyclopentyloxy vs. Aryl/Alkoxy Substituents : The cyclopentyl ether group likely increases steric hindrance and lipophilicity relative to smaller alkoxy (e.g., ethoxy) or aryl groups (e.g., 4-chlorophenyl) .
- Biological Activity : Analogs with aromatic or heterocyclic substituents (e.g., imidazole in pilocarpine) exhibit targeted bioactivity, while azide-containing derivatives serve as synthetic intermediates .
Physicochemical and Pharmacological Properties
- Antiproliferative Activity : Dihydrofuran-2(3H)-one derivatives with aromatic substituents (e.g., 3,4-dimethoxybenzyl) show moderate antiproliferative effects against leukemia cells .
- Neuroprotection : GHB analogs with dihydrofuran-2(3H)-one scaffolds exhibit neuroprotective properties via GABA receptor interactions .
Challenges and Limitations
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 4-Amino-5-(cyclopentyloxy)dihydrofuran-2(3H)-one, and how do reaction conditions influence yield?
- Methodology : Optimized synthesis often involves halogenation and cyclization steps. For example, Wei et al. (2015) synthesized analogous dihydrofuranones via nucleophilic substitution of halogenated intermediates with cyclopentanol under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Trost et al. (2012) demonstrated that Pd-catalyzed asymmetric allylic alkylation can enhance stereochemical control in similar frameworks . Key parameters include solvent polarity, temperature, and catalyst loading. Yields typically range from 45–70%, with impurities addressed via column chromatography (hexane/EtOAc gradients) .
Q. How can researchers characterize the structural purity of 4-Amino-5-(cyclopentyloxy)dihydrofuran-2(3H)-one?
- Methodology : Use a combination of:
- 1H/13C NMR to verify substituent positions and cyclopentyloxy integration (δ ~4.5–5.0 ppm for oxy protons) .
- IR spectroscopy to confirm lactone carbonyl stretches (~1740 cm⁻¹) and amino groups (~3350 cm⁻¹) .
- HRMS for molecular ion validation (e.g., ESI+ mode) .
- X-ray crystallography (if crystals are obtainable) to resolve stereochemistry, as shown for hexasubstituted dihydrofurans in CCDC 1828960 .
Q. What strategies are recommended for evaluating the biological activity of this compound?
- Methodology : Follow protocols for analogous furanones, such as:
- In vitro assays : Test inhibition of inflammatory mediators (e.g., COX-2 or TNF-α) using ELISA, as done for 5-aryloxy-dihydrofuranones in Guerrero et al. (2007) .
- Dose-response studies : Use concentrations spanning 1–100 μM in cell cultures (e.g., RAW 264.7 macrophages) to assess cytotoxicity (via MTT assay) and IC₅₀ values .
Q. What safety protocols are critical when handling 4-Amino-5-(cyclopentyloxy)dihydrofuran-2(3H)-one?
- Methodology :
- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact .
- Store at 2–8°C under inert gas (N₂ or Ar) to prevent hydrolysis .
- Dispose of waste via certified hazardous waste services, as halogenated furanones may exhibit aquatic toxicity .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of dihydrofuran-2(3H)-one derivatives?
- Methodology :
- Chiral auxiliaries : Employ Evans oxazolidinones or Oppolzer’s sultams to direct asymmetric induction during cyclization .
- Enzymatic resolution : Use lipases (e.g., Candida antarctica) to separate diastereomers, as demonstrated in chemoenzymatic syntheses of podophyllotoxin analogs .
- Hypervalent iodine reagents : These enable stereoselective azidolactonization, as shown by Séb et al. for related dihydrofurans .
Q. How should researchers reconcile contradictory data in structural characterization (e.g., NMR vs. X-ray)?
- Methodology :
- Dynamic NMR : Assess rotational barriers of the cyclopentyloxy group; low barriers may cause signal averaging, misleading integration .
- DFT calculations : Compare computed NMR chemical shifts (e.g., using Gaussian09) with experimental data to validate conformers .
- Redundant crystallography : Re-crystallize under varying conditions (e.g., MeOH vs. CHCl₃) to confirm lattice-independent structures .
Q. What mechanistic insights exist for the reactivity of the dihydrofuran-2(3H)-one core in multicomponent reactions?
- Methodology :
- Kinetic studies : Monitor intermediates via LC-MS to identify rate-limiting steps (e.g., enolization in Meldrum’s acid-mediated reactions) .
- Isotopic labeling : Use D₂O or ¹³C-labeled reagents to trace proton transfers or carbonyl rearrangements .
- Computational modeling : Apply DFT (B3LYP/6-31G*) to map transition states, as done for furanone cycloadditions .
Q. How can the core structure be modified to enhance pharmacological properties?
- Methodology :
- Bioisosteric replacement : Substitute the cyclopentyloxy group with bicyclic ethers (e.g., tetrahydrofurans) to improve metabolic stability .
- Pro-drug strategies : Introduce ester or carbamate moieties at the amino group for controlled release, as seen in nucleoside analogs .
- Halogenation : Add electron-withdrawing groups (e.g., Cl or Br) at C-3 to modulate electronic effects on ring-opening reactivity .
Q. What collaborative approaches are recommended for validating novel derivatives?
- Methodology :
- Crystallographic partnerships : Submit compounds to facilities like the Cambridge Crystallographic Data Centre (CCDC) for independent validation .
- High-throughput screening : Partner with academic screening centers to test libraries against diverse targets (e.g., kinases, GPCRs) .
- Data-sharing platforms : Use tools like PubChem or Zenodo to deposit spectral data, enabling reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
